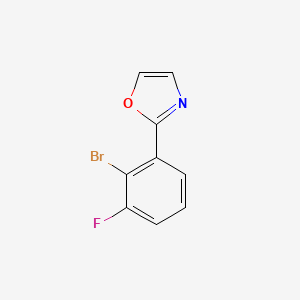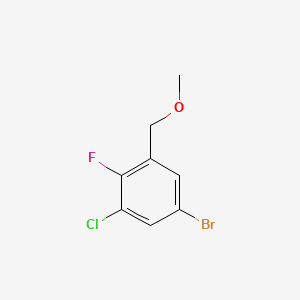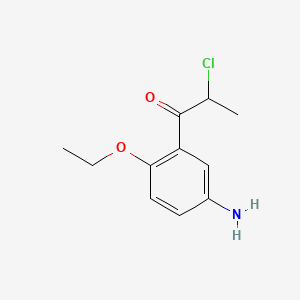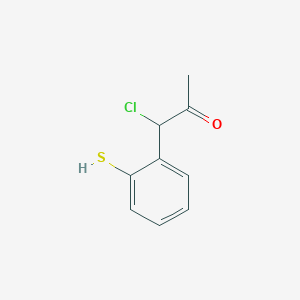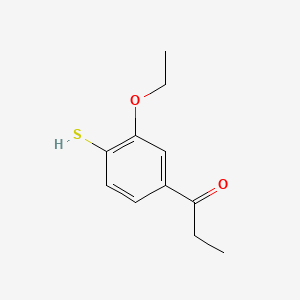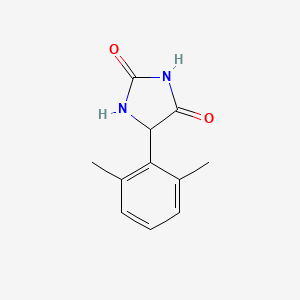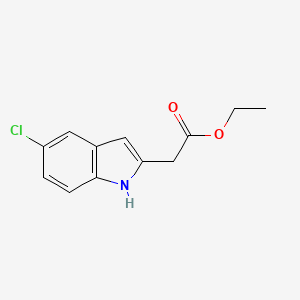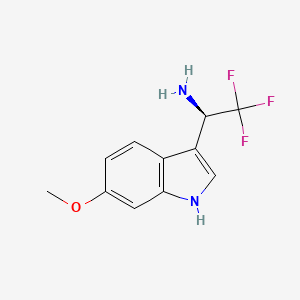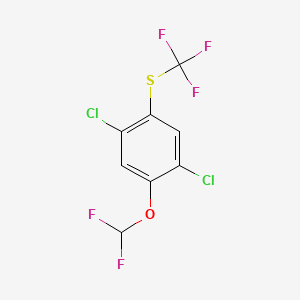
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring, making it a highly fluorinated aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of the difluoromethoxy and trifluoromethylthio groups onto a chlorinated benzene ring. The synthetic route may include:
Halogenation: Chlorination of a benzene derivative to introduce chlorine atoms at specific positions.
Fluorination: Introduction of fluorine atoms using reagents like .
Thioether Formation: Introduction of the trifluoromethylthio group using reagents like .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial-scale synthesis.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these may be less common due to the stability of the fluorinated groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles like amines or alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents like or may be used.
Reducing Agents: For reduction reactions, agents like or may be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions could produce more complex aromatic compounds.
科学的研究の応用
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Research into its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
- 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene
Uniqueness
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the specific arrangement of its halogen atoms and the presence of both difluoromethoxy and trifluoromethylthio groups. This combination of functional groups imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various scientific and industrial applications.
特性
分子式 |
C8H3Cl2F5OS |
|---|---|
分子量 |
313.07 g/mol |
IUPAC名 |
1,4-dichloro-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |
InChIキー |
LWEMDRHROLLMOQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)SC(F)(F)F)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



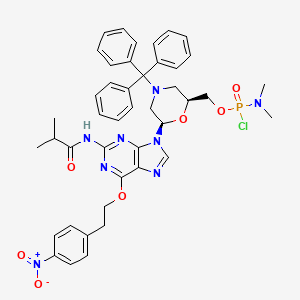
![(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol](/img/structure/B14038792.png)
